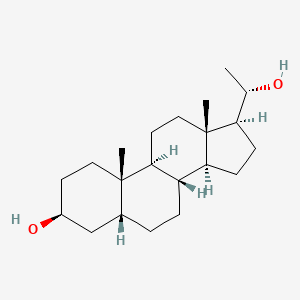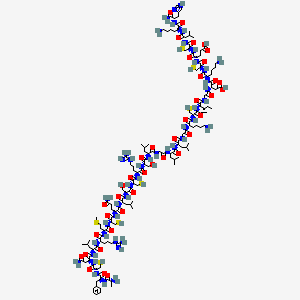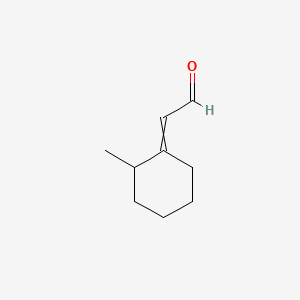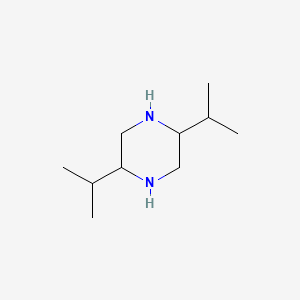
(3beta,5beta)-Pregnane-3,20-diol
Übersicht
Beschreibung
(3beta,5beta)-Pregnane-3,20-diol, also known as Pregnanediol, is a naturally occurring steroid hormone and a metabolite of progesterone. It is a key intermediate in the biosynthesis of other steroids, including progesterone, androstenedione, and cortisol. Pregnanediol is produced in the adrenal glands, testes, and ovaries and is involved in a variety of physiological processes. It has been studied for its potential therapeutic applications in a variety of conditions, including infertility, depression, and anxiety.
Wissenschaftliche Forschungsanwendungen
Biomarker for Polycystic Ovarian Syndrome (PCOS) and Premature Ovarian Failure (POF)
(3beta,5beta)-Pregnane-3,20-diol has been identified as a potential serum metabolic biomarker for PCOS and POF. Research suggests that its differential expression in serum can be used for early diagnosis of these conditions. The compound’s levels were significantly dysregulated in patients, indicating its involvement in the pathophysiological processes of PCOS and POF .
Diagnostic Tool in Metabolomics
The compound’s presence in serum-based metabolomics profiling offers a diagnostic advantage. It is one of the differentially expressed metabolites (DEMs) that can be identified through liquid chromatography–mass spectrometry analysis, providing insights into the metabolic changes associated with various disorders .
Research on Metabolic Pathways
(3beta,5beta)-Pregnane-3,20-diol is involved in enriched pathways of the Kyoto Encyclopedia of Genes and Genomes (KEGG). This involvement suggests that it plays a role in the interplay with corresponding genes, which could be crucial for understanding the metabolic pathways in PCOS and POF .
Wirkmechanismus
Target of Action
The primary targets of (3beta,5beta)-Pregnane-3,20-diol are the integrins, specifically the αVβ1, αVβ3, and αVβ5 integrins . Integrins are a large family of adhesion molecules that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular processes, including cell adhesion, migration, and signal transduction .
Mode of Action
(3beta,5beta)-Pregnane-3,20-diol interacts with its targets, the integrins, to mediate various cellular processes. The compound’s interaction with these integrins can lead to changes in cell adhesion, migration, and signal transduction . For instance, the αVβ1 integrin is thought to play a significant role in cell adhesion, while the αVβ3 and αVβ5 integrins are primarily involved in cell migration .
Biochemical Pathways
The compound affects the enzymatic reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase . This enzyme catalyzes the conversion of 3beta-hydroxy-5beta-pregnane-20-one to 5beta-pregnan-3,20-dione, with NADP+ as a co-factor . Thus, (3beta,5beta)-Pregnane-3,20-diol can influence the levels of these steroids and the redox state of the cell.
Pharmacokinetics
As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of (3beta,5beta)-Pregnane-3,20-diol’s action are primarily related to its interaction with integrins. By binding to these integrins, the compound can influence cell adhesion, migration, and signal transduction, thereby affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3beta,5beta)-Pregnane-3,20-diol. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment, such as other steroids or signaling molecules. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-HUTKLZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724229 | |
| Record name | (3beta,5beta)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta,5beta)-Pregnane-3,20-diol | |
CAS RN |
80-90-0 | |
| Record name | (3beta,5beta)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)







![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
